molecular formula C15H15NO2 B12610950 2-(5-Nitropent-4-en-2-yl)naphthalene CAS No. 915312-41-3

2-(5-Nitropent-4-en-2-yl)naphthalene

Cat. No.: B12610950
CAS No.: 915312-41-3
M. Wt: 241.28 g/mol
InChI Key: HCOLPDQILDWPNX-UHFFFAOYSA-N
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Description

2-(5-Nitropent-4-en-2-yl)naphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a nitro group attached to a pentenyl chain, which is further connected to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Nitropent-4-en-2-yl)naphthalene typically involves the nitration of naphthalene derivatives. One common method is the nitration of 1-nitronaphthalene using nitrogen dioxide (NO2) as the nitration reagent under mild conditions. The reaction is catalyzed by nickel acetate tetrahydrate (Ni(CH3COO)2·4H2O), which enhances the conversion efficiency and selectivity towards the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using nitric acid and sulfuric acid. These processes, however, often face challenges such as low selectivity and the generation of corrosive waste acids. Therefore, more environmentally benign and economical methods, such as the use of nitrogen dioxide and nickel acetate catalysts, are preferred .

Chemical Reactions Analysis

Types of Reactions

2-(5-Nitropent-4-en-2-yl)naphthalene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for the reduction of the nitro group.

    Substitution: Electrophilic aromatic substitution reactions often use reagents such as halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride, AlCl3).

Major Products

    Oxidation: The major product is the corresponding nitro compound.

    Reduction: The major product is the corresponding amino compound.

    Substitution: The major products depend on the substituents introduced during the reaction.

Scientific Research Applications

2-(5-Nitropent-4-en-2-yl)naphthalene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(5-Nitropent-4-en-2-yl)naphthalene involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. These interactions can lead to various biological effects, including the modulation of enzyme activity and the generation of reactive oxygen species (ROS) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Nitropent-4-en-2-yl)naphthalene is unique due to the presence of a pentenyl chain connecting the nitro group to the naphthalene ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

915312-41-3

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

2-(5-nitropent-4-en-2-yl)naphthalene

InChI

InChI=1S/C15H15NO2/c1-12(5-4-10-16(17)18)14-9-8-13-6-2-3-7-15(13)11-14/h2-4,6-12H,5H2,1H3

InChI Key

HCOLPDQILDWPNX-UHFFFAOYSA-N

Canonical SMILES

CC(CC=C[N+](=O)[O-])C1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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